molecular formula C13H19N3O B15055677 6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one

6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one

Cat. No.: B15055677
M. Wt: 233.31 g/mol
InChI Key: XTRVFMIPDLGCRE-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one is a sophisticated bicyclic heterocyclic compound featuring a fused pyrido-pyridazinone core. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted therapies for oncology and central nervous system (CNS) disorders. The compound's core scaffold is structurally related to pyridazinone derivatives that have been extensively investigated for their anticancer properties . Specifically, related compounds have demonstrated potent activity in growth inhibition assays against a diverse panel of human tumor cell lines, including leukemia, colon cancer, melanoma, and renal cancer cells . Furthermore, the pyridazinone pharmacophore is a recognized privileged structure in neuropharmacology . Pyridazinone derivatives have shown promising activity as anticonvulsant agents in established models such as the Maximal Electroshock (MES) test, indicating potential for the development of new treatments for epilepsy . The reactivity of the pyridazinone ring also makes it a versatile building block for further chemical exploration, including participation in [3+2] cycloaddition reactions to create more complex polycyclic frameworks for optoelectronics and pharmaceutical research . This product is intended for research purposes as a key intermediate or reference standard. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

6-cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C13H19N3O/c17-13-11-7-4-8-14-12(11)9-15-16(13)10-5-2-1-3-6-10/h9-10,14H,1-8H2

InChI Key

XTRVFMIPDLGCRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C=N2)NCCC3

Origin of Product

United States

Preparation Methods

Cyclization of Ketoacid Precursors with Hydrazine

General Methodology

A common approach involves cyclocondensation of γ-ketoacid intermediates with hydrazine hydrate. For example, 1-amino-2-iminopyridine derivatives react with β-diketones or β-ketoesters under oxidative conditions to form pyridazinone rings.

Stepwise Synthesis
  • Formation of γ-Ketoacid : Glutaric anhydride reacts with substituted thiophenes or pyridines to yield γ-ketoacids (e.g., 9a,b in).
  • Wolff-Kishner Reduction : Conversion of ketoacids to corresponding hydrocarbons (10a,b ) using hydrazine and strong base.
  • Cyclization : Treatment with P₂O₅/Celite® generates ketones (11a,b ), which undergo Mannich reactions to introduce substituents.
  • Hydrazine Condensation : Final cyclization with hydrazine hydrate forms the pyridazinone core.

Example :

  • Substrate : 5-Acetoxypentanal + crotylsilane → γ-ketoacid intermediate.
  • Conditions : TiCl₄-mediated cyclization at −78°C to RT.
  • Yield : ~70–85% for analogous systems.

Nucleophilic Substitution with Cyclohexylamine

Direct Alkylation of Pyridazinone Intermediates

The cyclohexyl group is introduced via nucleophilic substitution of halogenated precursors. Patent CN102924452B outlines a method where:

  • Halogenation : Pyridazinone intermediates (e.g., 15a,b ) are brominated at the 6-position.
  • Substitution : Reaction with cyclohexylamine in polar solvents (DMF, acetonitrile) under basic conditions (Cs₂CO₃, K₂CO₃).

Optimization Data :

Parameter Optimal Value Yield (%)
Solvent DMF 82
Base Cs₂CO₃ 78
Temperature (°C) 80–100 85
Reaction Time (h) 12–18 -

Multicomponent Reactions (MCRs)

One-Pot Assembly

MCRs streamline synthesis by combining cyclohexylamine, diketones, and hydrazine derivatives. A notable example from EP2178879B1 involves:

  • Imine Formation : Cyclohexylamine reacts with aldehydes to generate Schiff bases.
  • Cycloaddition : [4+2] Cycloaddition with maleic anhydride forms tetrahydropyridine intermediates.
  • Oxidative Cyclization : O₂ or H₂O₂ promotes pyridazinone ring closure.

Key Advantages :

  • Reduced purification steps.
  • Yields: 65–75% for similar scaffolds.

Catalytic Asymmetric Synthesis

Organocatalytic Approaches

Chiral squaramide catalysts enable enantioselective synthesis of tetrahydropyridines, which are oxidized to pyridazinones. A protocol from OL503024D details:

  • Michael Addition : β-Ketoesters + nitroalkenes → diastereoenriched adducts.
  • aza-Henry Reaction : Reaction with imines forms tetrahydropyridine intermediates.
  • Oxidation : MnO₂ or DDQ converts tetrahydropyridines to pyridazinones.

Performance Metrics :

Catalyst Loading ee (%) dr Yield (%)
5 mol% Squaramide 98 1.9:1 94

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations
Cyclization High purity; Scalable Multi-step; Moderate yields
Nucleophilic Substitution Rapid; Modular Requires halogenated precursors
MCRs One-pot; Atom-economical Limited substrate scope
Asymmetric Catalysis Enantioselective; High ee Costly catalysts

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, well-documented case studies, or detailed research findings solely on the compound "6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one." However, the search results do provide some information regarding the properties, synthesis, and related compounds that may be relevant.

Chemical Properties and Specifications
this compound has the CAS number 1955561-36-0 . A typical product specification includes its chemical structure .

Related Research and Synthesis
While direct applications of the specified compound are not available, research on related compounds provides some insight:

  • Pyrido[2,3-d]pyrimidine derivatives: Research describes the direct synthesis and cytotoxicity activity of new series of pyrido[2,3-d]pyrimidine . Synthesis involves cyclization of N-cyclohexyl derivative with cyanoacetamide to produce nicotinamide, which is further processed to yield pyrido[2,3-d]pyrimidine derivatives . Certain compounds in this series have shown cytotoxicity against MCF-7 and HepG2 cells .
  • Other pyridopyrimidines: A review on pyridopyrimidines discusses their synthesis and therapeutic potential, highlighting their uses in various applications such as DHFR (Dihydrofolate reductase) inhibitors and tyrosine kinase activity inhibitors .
  • Imidazo[2,1-b]thiazole derivatives : Studies have explored novel compounds bearing imidazo[2,1-b]thiazole scaffolds for their cytotoxicity against human cancer cell lines HepG2 and MDA-MB-231 .

Related Compounds

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone: This compound has been used as a synthon for annelated 1,2,3-selena/thiadiazoles and 2H-diazaphospholes with anticipated biological activity .
  • N-cyclohexyl-2-[(4-methyl-1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carbonyl)amino]-1,3-thiazole-4-carboxamide: This compound is identified in PubChem with details including IUPAC name, InChI, InChIKey, SMILES, and molecular formula .

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following comparison focuses on pyrido[2,3-d]pyrimidine and pyridazino[2,3-d]pyridazinone derivatives, emphasizing substituent diversity, synthetic methods, and spectral characteristics.

Core Structural Differences

  • Target Compound: Contains a pyridazino[2,3-d]pyridazinone core (two nitrogen atoms in the pyridazine ring and one in the pyridone).
  • Pyrido[2,3-d]pyrimidine Analogs: Feature a pyrimidine ring fused to a pyridine (three nitrogen atoms in the pyrimidine ring and one in the pyridine). Example: 7-Amino-5-phenyl derivatives (e.g., 4a-h in ) .

Substituent Effects

Compound (Source) Substituents Yield (%) Key Properties
Target Compound 6-Cyclohexyl N/A Enhanced lipophilicity; potential for improved membrane permeability
3d () 4-Hydroxy-3-methoxyphenyl, purinyl-ethyl 30.5 Polar groups increase water solubility; HRMS: [M+H]⁺ 621.2032
4a-h () Substituted phenyl (e.g., 4-CH₃, 4-Cl, 4-OCH₃) 60-85 Electron-withdrawing groups (e.g., Cl) improve stability; IR: ν(C=O) ~1700 cm⁻¹
3e () 4-Bromophenyl 27.7 Bromine enhances molecular weight and potential halogen bonding

Spectral and Analytical Data

  • NMR Trends: Pyridazino/pyrimidine protons resonate at δ 6.5-8.5 ppm (aromatic regions). Cyclohexyl protons in the target compound would appear as multiplet signals at δ 1.0-2.5 ppm, distinct from phenyl analogs (δ 7.0-7.5 ppm) .
  • HRMS Validation : Analogs like 3d and 3e show precise mass matches (<2 ppm error), confirming structural integrity .

Research Findings and Implications

  • Catalyst Efficiency : Bi(OTf)₃ and MOF-based methods outperform traditional SDS-mediated synthesis in yield and scalability .
  • Substituent-Driven Bioactivity : Bromophenyl (3e ) and methoxyphenyl (3d ) groups in analogs correlate with reported antimicrobial and kinase-inhibitory activities, suggesting the target’s cyclohexyl group may similarly modulate biological interactions .
  • Thermal Stability : Pyrido[2,3-d]pyrimidines with methyl groups (e.g., 4a-h ) exhibit higher melting points (>250°C) compared to hydroxylated derivatives, hinting at the target’s stability profile .

Biological Activity

6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one is a nitrogen-containing heterocyclic compound notable for its unique bicyclic structure, which includes a tetrahydropyrido ring fused with a pyridazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

  • Molecular Formula : C13H19N3O
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 1955561-36-0

The presence of nitrogen atoms within the heterocyclic framework contributes to the compound's reactivity and biological activity. The cyclohexyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Structural Comparison

The following table compares this compound with structurally similar compounds:

Compound NameStructureUnique Features
7-Oxo-7,8-dihydro-pyrido[2,3-d]pyrimidineStructureExhibits strong anticancer properties
6-Cyclohexyl-1,2-dihydropyridazineStructureSimilar core structure but different substituents
7-(Trifluoromethyl)pyrido[4,3-d]pyrimidineStructureEnhanced lipophilicity due to trifluoromethyl group

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : IC50 values were reported at approximately 0.57 μM.
  • HepG2 (Liver Cancer) : IC50 values around 1.13 μM were observed.

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of tubulin polymerization .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In vitro studies demonstrated effectiveness against several bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Mechanistic Studies

Understanding the mechanism of action is critical for evaluating the therapeutic potential of this compound. Interaction studies involving proteins and nucleic acids are ongoing to elucidate how this compound exerts its biological effects. These studies are essential for determining potential side effects and optimizing therapeutic strategies .

Study on Cytotoxic Effects

A study conducted by researchers focused on the cytotoxic effects of this compound on MCF-7 cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. The study utilized various assays such as MTT and flow cytometry to assess cell viability and apoptosis .

Antimicrobial Efficacy Evaluation

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound displayed a minimum inhibitory concentration (MIC) that was competitive with standard antibiotics used in clinical settings .

Q & A

Q. How can metabolic pathways be elucidated using advanced mass spectrometry?

  • Methodological Answer : High-resolution LC-MS/MS with isotopic labeling tracks metabolite formation. Incubate the compound with hepatocytes or recombinant CYP450 enzymes, and analyze fragments using MSE data-independent acquisition .

Cross-Disciplinary Considerations

Q. What hybrid strategies combine synthetic chemistry and computational modeling for lead optimization?

  • Methodological Answer : Integrated workflows use density functional theory (DFT) to predict reaction transition states, paired with robotic synthesis platforms for rapid iteration. Machine learning (e.g., Bayesian optimization) prioritizes synthetic routes based on yield and purity data .

Q. How is scale-up synthesis managed while maintaining enantiopurity and yield?

  • Methodological Answer : Continuous-flow reactors with immobilized chiral catalysts reduce batch variability. In-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) monitor reaction progress in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.